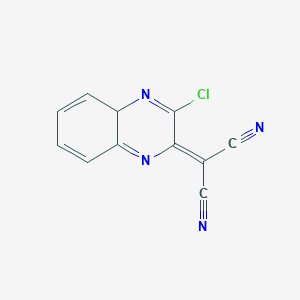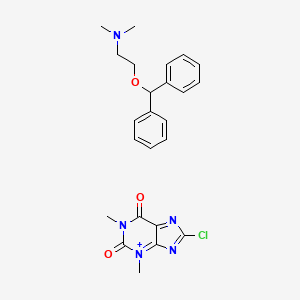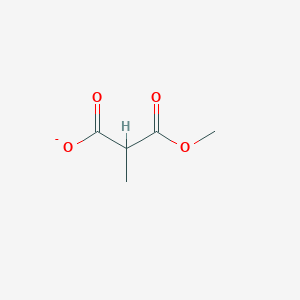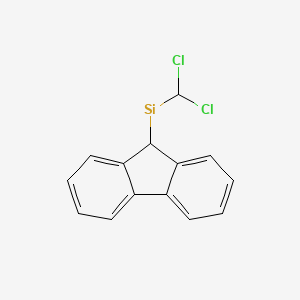
CID 21615098
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “CID 21615098” is a chemical entity with unique properties and applications. This compound has garnered attention in various fields due to its distinct chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 21615098 involves specific chemical reactions and conditions. The preparation methods typically include:
Análisis De Reacciones Químicas
Types of Reactions
CID 21615098 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, reduction may produce alcohols, and substitution may produce halogenated compounds.
Aplicaciones Científicas De Investigación
CID 21615098 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of various industrial products and materials .
Mecanismo De Acción
The mechanism of action of CID 21615098 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological and chemical outcomes, depending on the specific pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
CID 21615098 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
- Aspirin (CID 2244)
- Salicylsalicylic Acid (CID 5161)
- Indomethacin (CID 3715)
- Sulindac (CID 1548887)
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure and reactivity. While it shares some properties with these compounds, its distinct features make it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H6Cl2Si |
|---|---|
Peso molecular |
189.11 g/mol |
InChI |
InChI=1S/C7H6Cl2Si/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H |
Clave InChI |
YCJFUICWABBZPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si]C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,3-diazinane-2,4-dione](/img/structure/B12354014.png)

![N-[5-[(2R)-2-methoxy-2-phenylacetyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B12354017.png)


![(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12354035.png)

![4-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]quinoline](/img/structure/B12354057.png)
![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12354069.png)


![3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid](/img/structure/B12354086.png)


